8-bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Regioselective heterocyclization Triazolo-triazinoindole synthesis Linear vs. angular annelation

8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole (C₁₀H₉BrN₆) is a heterocyclic small molecule belonging to the 1,2,4-triazino[5,6-b]indole class. It combines three functionally distinct structural features on the fused triazinoindole core: an electrophilic bromine at the 8-position, a nucleophilic hydrazino group at the 3-position, and an N5-methyl substituent that influences regiochemical outcomes in cyclization reactions.

Molecular Formula C10H9BrN6
Molecular Weight 293.12 g/mol
Cat. No. B12155950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Molecular FormulaC10H9BrN6
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN
InChIInChI=1S/C10H9BrN6/c1-17-7-3-2-5(11)4-6(7)8-9(17)13-10(14-12)16-15-8/h2-4H,12H2,1H3,(H,13,14,16)
InChIKeyHRLAFDMQFPJOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole – Core Scaffold, Substitution Pattern, and Procurement-Relevant Identity


8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole (C₁₀H₉BrN₆) is a heterocyclic small molecule belonging to the 1,2,4-triazino[5,6-b]indole class. It combines three functionally distinct structural features on the fused triazinoindole core: an electrophilic bromine at the 8-position, a nucleophilic hydrazino group at the 3-position, and an N5-methyl substituent that influences regiochemical outcomes in cyclization reactions. The compound serves as a versatile synthetic intermediate for constructing linearly annulated triazolo-triazinoindole fused systems [1] and as a precursor for hydrazone-derived compound libraries via condensation with carbonyl substrates [2]. Its dual orthogonal reactive sites (C8–Br for cross-coupling; C3–NHNH₂ for condensation) distinguish it from non-halogenated or non-hydrazino analogs in procurement decisions where downstream synthetic flexibility is a critical selection criterion.

Why 8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole Cannot Be Replaced by a Generic Triazinoindole Analog


Substituting this compound with a generic triazinoindole—even a close congener such as the non-brominated 3-hydrazino-5-methyl analog (CAS 3993-27-9) or the 8-bromo-3-thiol derivative—will alter or eliminate critical synthetic and functional properties. The 8-bromo substituent is not a passive bystander: it provides an essential heavy-atom handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) that is entirely absent in the non-halogenated analog [1]. The N5-methyl group imposes steric control on cyclization regiochemistry, favoring linear over angular annelation, whereas the 5-H analog yields different isomeric distributions [2]. Furthermore, the 3-hydrazino group is the reactive site for hydrazone formation—replacing it with a 3-thiol or 3-amine eliminates the condensation chemistry that enables access to Schiff base libraries. Because the specific combination of 8-Br, N5–CH₃, and C3–NHNH₂ is what enables the compound's dual orthogonal derivatization strategy, no single in-class substitute reproduces the full synthetic vector set without compromising at least one diversification pathway.

Quantitative Differentiation Evidence for 8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole Versus Comparators


Regiochemical Outcome of Oxidative Cyclization: 8-Bromo Derivative vs. 5-Allyl Analog

In a direct head-to-head experiment, the 8-bromo-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole (compound 8) underwent oxidative cyclisation of its ethylidene derivative to yield exclusively the linearly annulated 7-bromo-3-methyl-10H-1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole (compound 16). Under identical conditions, the comparator 5-allyl-3-hydrazino-1,2,4-triazino[5,6-b]indole (compound 7) gave the linear 10-allyl-3-methyl analog (compound 15) [1]. The 8-bromo substituent therefore directs the bromine atom into the 7-position of the fused triazolo-triazinoindole product, creating a distinct regioisomeric outcome that the 5-allyl comparator cannot reproduce. This establishes the 8-bromo derivative as the specific precursor required for accessing 7-bromo-substituted triazolo-triazinoindole congeners.

Regioselective heterocyclization Triazolo-triazinoindole synthesis Linear vs. angular annelation

Steric Control of Cyclization Regiochemistry: N5-Methyl vs. N5-H Analogs

The N5-methyl substituent on 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole enforces sterically controlled regiospecific heterocyclization with one-carbon cyclizing agents, favoring the linearly annulated 10-methyl-1,2,4-triazolo[4′,3′:2,3]1,2,4-triazino[5,6-b]indole product over the sterically less favored angularly annulated 10-methyl-1,2,4-triazolo[3′,4′:3,4]1,2,4-triazino[5,6-b]indole [1]. The N5-methyl group exerts a steric effect that biases the cyclization trajectory. In contrast, the N5-H analog (8-bromo-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole, CAS 205177-10-2) lacks this steric directing group, and the 5-allyl analog directs substitution to N10 rather than C7. The present compound combines both the N5-methyl steric controller and the 8-bromo heavy-atom handle, a dual-feature combination absent in every commercially cataloged close analog.

Steric control Regiospecific annelation Triazole ring formation

Dual Orthogonal Derivatization Capacity: 8-Bromo + 3-Hydrazino vs. Single-Functional Analogs

The target compound is uniquely bifunctional among triazino[5,6-b]indole congeners, bearing both a C8–Br electrophilic site suitable for Pd-catalyzed cross-coupling and a C3–NHNH₂ nucleophilic site for condensation with carbonyl compounds. The 3-hydrazino group reacts with aromatic aldehydes to form hydrazone Schiff bases [1], while the 8-bromo substituent provides an aryl halide handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings. Neither the non-brominated 3-hydrazino-5-methyl analog (CAS 3993-27-9, lacking the C8–Br handle) nor the 8-bromo-3-thiol analog (lacking the hydrazino condensation site) offers both diversification vectors simultaneously. The 8-fluoro analog (8-fluoro-3-hydrazinyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole) provides a halogen handle but with different cross-coupling reactivity (C–F bonds are significantly less reactive than C–Br in standard Pd-catalyzed couplings).

Orthogonal functionalization Hydrazone library synthesis Cross-coupling handle

Class-Level Antitumor Pharmacophore: 3-Hydrazino-Triazinoindole Core Activity vs. 3-Thiol or 3-Alkylthio Analogs

The 3-hydrazino-1,2,4-triazino[5,6-b]indole pharmacophore has demonstrated antitumor activity against P388 lymphocytic leukemia in mice [1], a finding that distinguishes the 3-hydrazino derivatives from the 3-thiol and 3-alkylthio analogs, which are primarily explored for antimicrobial applications [2]. The 3-hydrazino group is also the key functional moiety in the antiviral triazinoindole SK&F 30097 (3-(3-hydroxy-3-methylbutylamino)-5-methyl-as-triazino[5,6-b]indole), which showed in vitro susceptibility across six rhinovirus serotypes [3]. Direct quantitative antitumor data for the specific 8-bromo-5-methyl derivative are not available in the open literature; however, the conserved 3-hydrazino-5-methyl core present in both the target compound and the biologically characterized analog supports the inference that the 8-bromo substituent does not abrogate the pharmacophoric contribution of the hydrazino-triazinoindole scaffold. Users should note this is class-level inference rather than direct comparative data and plan confirmatory screening accordingly.

Antitumor activity P388 leukemia Triazinoindole pharmacophore

Spectroscopic Differentiation: UV Absorption Signatures of 8-Bromo Triazinoindole Cyclization Products

The regioisomeric identity of cyclization products derived from 8-bromo-3-hydrazino-triazinoindoles can be unambiguously assigned by UV spectral comparison with authentically synthesized linear and angular standards. Shaban et al. (2002) demonstrated that the UV absorption spectra of the cyclization products from 3-hydrazino-1,2,4-triazino[5,6-b]indoles (including 8-bromo-substituted derivatives) correlate with the linearly annelated 1,2,4-triazolo[4′,3′:2,3]1,2,4-triazino[5,6-b]indole series, not the angular 1,2,4-triazolo[3′,4′:3,4]1,2,4-triazino[5,6-b]indole series [1]. This provides an analytical quality-control criterion: the UV spectrum of the final fused product obtained from the target compound can be compared against the published linear-isomer reference spectra to confirm successful and regiospecifically correct cyclization. The 8-bromo substituent contributes a characteristic bathochromic shift relative to the non-halogenated analog, providing an additional spectroscopic fingerprint for identity confirmation.

UV spectroscopy Structural assignment Linear vs. angular isomer discrimination

Recommended Application Scenarios for 8-Bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole Based on Evidence-Linked Differentiation


Synthesis of 7-Bromo-Substituted Triazolo-Triazinoindole Fused Heterocycles via Regiospecific Oxidative Cyclization

The compound is the requisite precursor for accessing 7-bromo-3-methyl-10H-1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole and its derivatives. As demonstrated by El Ashry et al. (2002) [1], oxidative cyclisation of the ethylidene derivative proceeds with complete regioselectivity to the linear isomer bearing bromine at the 7-position. This scaffold cannot be obtained from the 5-allyl analog or the non-halogenated 3-hydrazino-5-methyl derivative. The 7-bromo substituent in the product then enables further Pd-catalyzed diversification, making this a two-step sequence from the target compound to a fully elaborated triazolo-triazinoindole library.

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Sites (C3-Hydrazone Formation + C8-Cross-Coupling)

The compound's bifunctional architecture supports sequential, protecting-group-free derivatization: first, condense the C3–NHNH₂ group with a diverse set of (hetero)aromatic aldehydes to generate hydrazone intermediates (methodology established by Al-Syari et al., 2023 [2]); second, subject the C8–Br site to Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids. This two-dimensional diversification strategy is uniquely enabled by the specific substitution pattern of this compound and is not achievable with the non-brominated 3-hydrazino analog or the 8-bromo-3-thiol analog.

Medicinal Chemistry Hit Expansion Starting from the Triazinoindole Antitumor/Antiviral Pharmacophore

The 3-hydrazino-triazino[5,6-b]indole core is a recognized pharmacophore with documented antitumor activity against P388 lymphocytic leukemia [1] and is structurally related to the antiviral triazinoindole SK&F 30097 [3]. The target compound incorporates this pharmacophoric core while adding the 8-bromo substituent as a tunable vector for SAR exploration. Procurement of this specific derivative enables hit-to-lead campaigns where the 8-position is systematically varied via cross-coupling while retaining the biologically essential 3-hydrazino-5-methyl scaffold. Confirmatory biological screening is recommended, as direct data for the 8-bromo-5-methyl derivative are not available in the open literature.

Regiochemical Mechanistic Studies of Triazinoindole Heterocyclization

The compound is valuable as a probe substrate for investigating steric and electronic control elements in triazinoindole cyclization chemistry. The N5-methyl group (steric controller) and 8-bromo substituent (electronic modifier and heavy-atom label) make it an information-rich substrate for regiochemical studies. Shaban et al. (2002) [4] established UV-based criteria for distinguishing linear from angular cyclization products; the 8-bromo derivative contributes a distinctive chromophoric signature that facilitates product identification by UV spectroscopy, complementing NMR and X-ray methods.

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